
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as EMDT, is a chemical compound that belongs to the class of thiones. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H16N2S. EMDT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in scientific research as a tool for studying the role of thiones in various biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders. 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has also been used as a probe for studying the binding sites of thiones in proteins and enzymes.
作用機序
The mechanism of action of 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and to protect against cardiovascular damage.
実験室実験の利点と制限
One advantage of using 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione. One direction is to study its effects on specific diseases such as cancer and cardiovascular disorders. Another direction is to investigate its potential as a therapeutic agent, either alone or in combination with other drugs. Further research is also needed to elucidate its mechanism of action and to identify its binding sites in proteins and enzymes. Finally, the development of new synthetic methods for 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione and its analogs may lead to the discovery of more potent and selective compounds for scientific research.
合成法
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized by reacting 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione as a white crystalline solid, which can be purified by recrystallization from an appropriate solvent.
特性
CAS番号 |
186424-13-5 |
|---|---|
製品名 |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC名 |
1-ethyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15) |
InChIキー |
YDXUEDMPRVGCRM-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
正規SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
同義語 |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



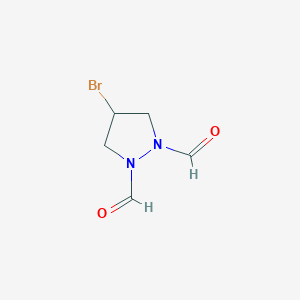
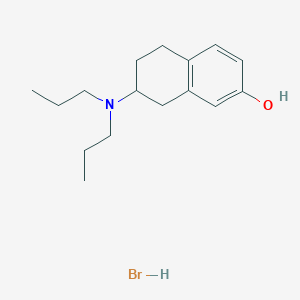
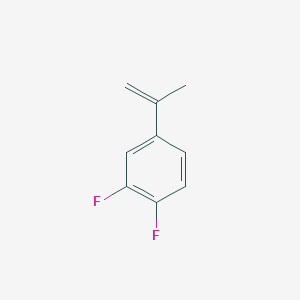

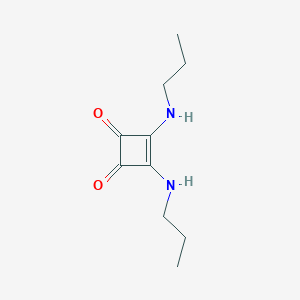
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

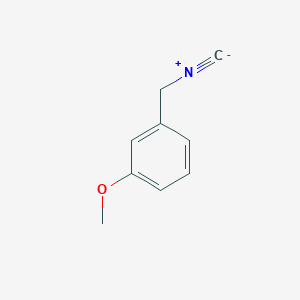
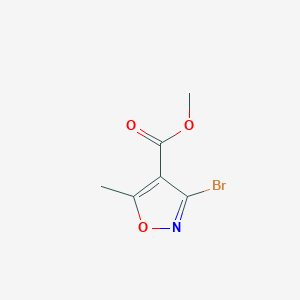

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)


